molecular formula C29H23N3O8 B11558769 4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)

4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)

Cat. No.: B11558769
M. Wt: 541.5 g/mol
InChI Key: GWYDRAYQBVUFQH-UXHLAJHPSA-N
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Description

5-(4-Methoxybenzoyloxy)-2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenyl 4-methoxybenzoate is a complex organic compound that features both methoxybenzoyloxy and nitrophenylhydrazinylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxybenzoyloxy)-2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenyl 4-methoxybenzoate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-methoxybenzoic acid and 4-nitrophenylhydrazine. These intermediates are then subjected to esterification and condensation reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the nitro group to an amine is a common reaction, often using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-(4-Methoxybenzoyloxy)-2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxybenzoyloxy groups may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-methoxybenzoate: Similar in structure but lacks the nitrophenylhydrazinylidene group.

    Methyl 4-(methoxymethyl)benzoate: Similar in structure but lacks the nitrophenylhydrazinylidene group.

Uniqueness

The presence of both methoxybenzoyloxy and nitrophenylhydrazinylidene groups in 5-(4-methoxybenzoyloxy)-2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenyl 4-methoxybenzoate makes it unique compared to similar compounds

Properties

Molecular Formula

C29H23N3O8

Molecular Weight

541.5 g/mol

IUPAC Name

[3-(4-methoxybenzoyl)oxy-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C29H23N3O8/c1-37-24-12-3-19(4-13-24)28(33)39-26-16-7-21(18-30-31-22-8-10-23(11-9-22)32(35)36)27(17-26)40-29(34)20-5-14-25(38-2)15-6-20/h3-18,31H,1-2H3/b30-18+

InChI Key

GWYDRAYQBVUFQH-UXHLAJHPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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